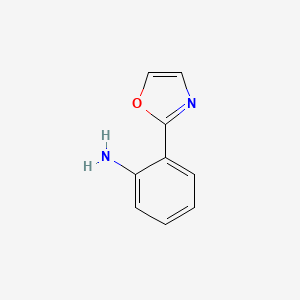
5-Bromo-6-methoxynicotinaldehyde
Overview
Description
5-Bromo-6-methoxynicotinaldehyde is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathways in Rats
The metabolism of psychoactive phenethylamines in rats, such as 4-bromo-2,5-dimethoxyphenethylamine, was studied to understand the metabolic pathways. The research found several metabolites, suggesting at least two metabolic pathways. This study provides insight into the metabolic processing of related compounds, including 5-Bromo-6-methoxynicotinaldehyde in biological systems (Kanamori et al., 2002).
Polymer-Silica Composites
Research on the incorporation of π-Conjugated Polymer into silica involved the synthesis of various compounds, including those with methoxy and bromo groups. This work is relevant for understanding how this compound might interact in complex chemical systems (Kubo et al., 2005).
Drug Discovery and Synthesis Improvement
The compound 5-bromo-2-methylamino-8-methoxyquinazoline, related to this compound, was synthesized more efficiently through a telescoping process. This research highlights the importance of optimizing synthesis routes in drug discovery and could be applied to the synthesis of this compound (Nishimura & Saitoh, 2016).
Spectroscopic and Molecular Studies
Spectroscopic studies (FT-IR and FT-Raman) on 5-bromo-2-methoxybenzaldehyde, a compound structurally similar to this compound, provide insights into its electronic properties and molecular stability. Such studies are crucial for understanding the behavior of similar compounds in various conditions (Balachandran, Santhi, & Karpagam, 2013).
Photolabile Protecting Group for Aldehydes
Research into photolabile protecting groups for aldehydes, such as 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin, demonstrates the potential of bromo and methoxy substituted compounds in protecting sensitive functional groups in various chemical reactions (Lu et al., 2003).
Transformation by Anaerobic Bacteria
Studies on the transformation of halogenated aromatic aldehydes, including bromo and methoxy-substituted compounds, by anaerobic bacteria provide insights into environmental and biotechnological applications of similar compounds (Neilson et al., 1988).
Properties
IUPAC Name |
5-bromo-6-methoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMXWVKBXMBEQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496057 | |
| Record name | 5-Bromo-6-methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65873-73-6 | |
| Record name | 3-Pyridinecarboxaldehyde, 5-bromo-6-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65873-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
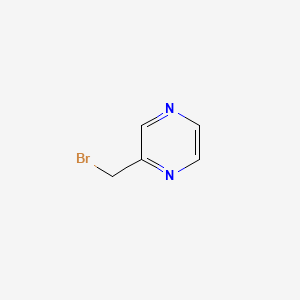


![2-(Benzo[b]thiophen-2-yl)acetic acid](/img/structure/B1281232.png)
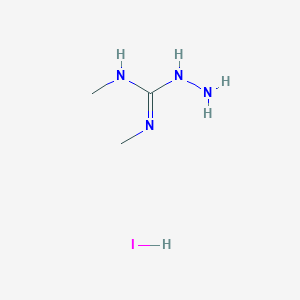

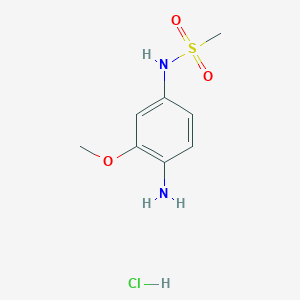

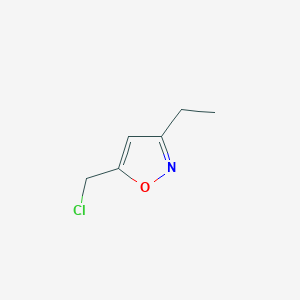
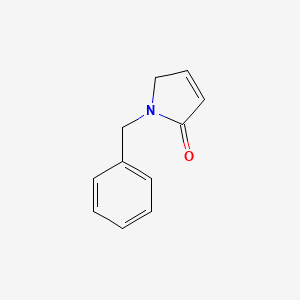
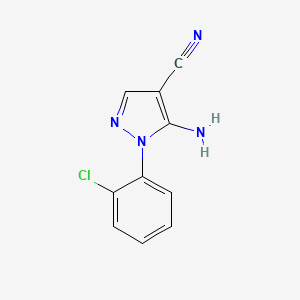
![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B1281252.png)

